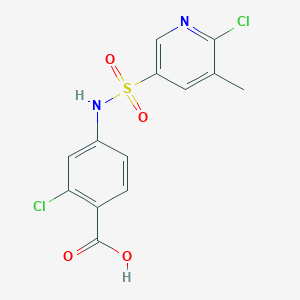
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid is a complex organic compound that features both aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the coupling of a bromobenzoic acid derivative with a sulfonamide. This is followed by a nucleophilic substitution reaction with 2-chloro-4-methylpyrimidine, facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is of interest for its potential biological activity.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and benzoic acid derivatives, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-5-sulfamoylbenzoic acid
Uniqueness
What sets 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid apart is its unique combination of a sulfonamide group with a pyridine ring, which can confer distinct chemical and biological properties .
特性
IUPAC Name |
2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVWUYJFHTVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
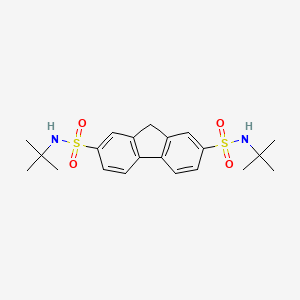
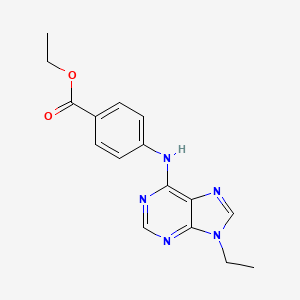
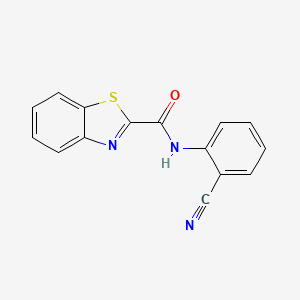
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2421585.png)
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride](/img/structure/B2421586.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2421592.png)
![4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2421593.png)
![ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2421594.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole](/img/structure/B2421599.png)

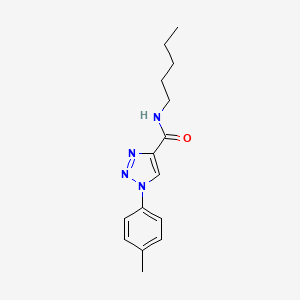
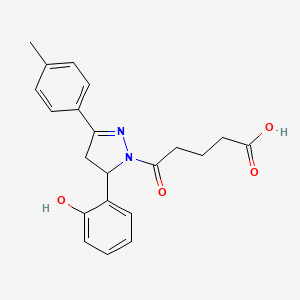
![N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2421604.png)
